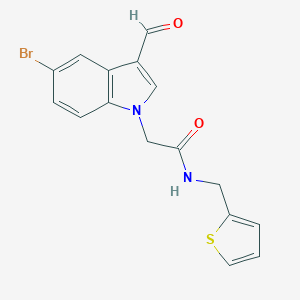![molecular formula C26H24Cl2N4O5 B297530 N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297530.png)
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the formation of blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide in lab experiments include its potent anti-cancer properties and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further investigation to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide. These include further investigation of its anti-cancer properties, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anti-cancer drugs. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide is a complex process that involves several steps. The first step involves the synthesis of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)acetic acid, which is then reacted with benzylamine to form the final compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit anti-cancer properties and has been investigated for its potential use in the treatment of various types of cancer.
Propiedades
Nombre del producto |
N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C26H24Cl2N4O5 |
Peso molecular |
543.4 g/mol |
Nombre IUPAC |
N-benzyl-N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C26H24Cl2N4O5/c1-2-36-22-13-18(15-30-32-26(35)25(34)29-14-17-7-4-3-5-8-17)11-12-21(22)37-16-23(33)31-20-10-6-9-19(27)24(20)28/h3-13,15H,2,14,16H2,1H3,(H,29,34)(H,31,33)(H,32,35)/b30-15+ |
Clave InChI |
RHWWNFSMODLFGD-FJEPWZHXSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NCC2=CC=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)


![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)